molecular formula C10H13NO3 B1176020 blt101 protein CAS No. 153133-11-0

blt101 protein

Cat. No.: B1176020
CAS No.: 153133-11-0
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Description

Overview of Protein Functionality in Cellular Systems

Proteins are the workhorses of the cell, carrying out a vast array of functions essential for life. biologists.comresearchgate.net These complex macromolecules, composed of amino acid chains, are involved in virtually every cellular process. researchgate.netnih.gov Their functions are diverse and include catalyzing metabolic reactions as enzymes, providing structural support to cells and organisms, transporting molecules across membranes, and participating in cell signaling and immune responses. biologists.comresearchgate.net The specific three-dimensional structure of a protein dictates its function, and even minor alterations to this structure can lead to dysfunction. nih.gov The study of proteins, or proteomics, is fundamental to understanding cellular biology, as these molecules are the primary drivers of a cell's activities. nih.govembopress.org

Significance of Investigating Novel Protein Compounds in Eukaryotic Models

The investigation of novel protein compounds in eukaryotic organisms, such as yeasts, plants, and animals, is crucial for advancing our understanding of fundamental biological processes. nih.govcapes.gov.br Eukaryotic cells are characterized by their complex internal organization, and many proteins with essential functions are conserved across different eukaryotic species, highlighting their fundamental importance. nih.govcapes.gov.br The discovery and characterization of new proteins can fill significant gaps in our knowledge of cellular pathways, from DNA replication and repair to metabolic regulation and signal transduction. nih.gov

Model organisms like the budding yeast Saccharomyces cerevisiae and the plant Arabidopsis thaliana are invaluable tools in this research. researchgate.netwikipedia.org Their relatively simple genetics and the availability of powerful research tools allow scientists to uncover the functions of novel proteins, which can then provide insights into the roles of their homologs in more complex organisms, including humans. wikipedia.org Studying these novel proteins can lead to the identification of new drug targets and the development of strategies to improve crop resilience to environmental stresses. nih.govwikipedia.org Despite decades of research, a significant portion of the eukaryotic proteome remains uncharacterized, representing a vast frontier for scientific discovery. capes.gov.br

Historical Context of BLT101 Protein Discovery and Initial Characterization

The story of the this compound begins with investigations into how organisms adapt to environmental stressors, particularly low temperatures.

While the name BLT101 is primarily associated with its discovery in barley, its homolog in the model eukaryote Saccharomyces cerevisiae was identified as Plasma Membrane Proteolipid 3 (PMP3). biologists.comembopress.org Pmp3p was discovered through the biochemical analysis of yeast plasma membranes. biologists.comembopress.org This small, hydrophobic protein, consisting of 55 amino acids with two transmembrane domains, was found to be part of a family of proteins sensitive to Na+ (SNA proteins). biologists.comnih.gov

Initial characterization revealed that the deletion of the PMP3 gene rendered the yeast cells hypersensitive to cytotoxic cations like Na+. biologists.comembopress.org This finding pointed to a crucial role for Pmp3p in maintaining the plasma membrane's integrity and regulating intracellular ion balance. biologists.comnih.gov Further research demonstrated that PMP3 is involved in modulating the plasma membrane potential. embopress.org The study of Pmp3p in yeast laid the groundwork for understanding the function of its homologs in other eukaryotes, including plants.

The protein BLT101 was first identified in barley (Hordeum vulgare) as a low-temperature-induced gene. expasy.orgsemanticscholar.org Its expression was observed to be significantly upregulated in response to cold stress, suggesting a role in the plant's acclimation to low temperatures. semanticscholar.org The blt101 gene was found to be part of a small multigene family. expasy.org

Initial characterization of the this compound predicted it to be a membrane protein. expasy.org The expression of blt101 is transcriptionally regulated and is specific to low-temperature stress, unlike some other stress-related genes that also respond to drought or abscisic acid (ABA). expasy.orgsemanticscholar.org The strong induction of blt101 in various tissues of cold-acclimated barley, particularly in the vascular-transition zone of the crown, suggested a direct role in the plant's ability to tolerate freezing. semanticscholar.org The discovery of BLT101 in barley provided a key piece of the puzzle in understanding the molecular mechanisms of cold tolerance in crops.

Current State of Knowledge Regarding this compound

The BLT101 family of plasma membrane proteins is now recognized to be widespread, with homologs found in organisms ranging from bacteria to nematodes. nih.gov These proteins are generally involved in regulating cellular cation concentrations under stress conditions. nih.gov The barley this compound and its wheat ortholog, wpi6, are induced by low temperatures, drought, and ABA. nih.gov

Research has shown that BLT101-family proteins play a protective role in maintaining plasma membrane function during stress. nih.gov For instance, the expression of a wheat homolog of BLT101 in a Saccharomyces cerevisiae mutant lacking the PMP3 protein partially restored its tolerance to salt stress. nih.gov BLT101 is a small, hydrophobic protein with two predicted membrane-spanning domains. nih.gov The current understanding is that BLT101 and its homologs are integral membrane proteins that contribute to cellular homeostasis and stress tolerance by modulating membrane potential and ion transport. biologists.comembopress.orgnih.gov

Research Findings on BLT101 and its Homologs

OrganismProtein/GeneKey Findings
Saccharomyces cerevisiaePMP3/SNA1Homolog of BLT101. biologists.com Deletion leads to sensitivity to cytotoxic cations. biologists.comembopress.org Involved in regulating plasma membrane potential and ion homeostasis. nih.govembopress.org
Hordeum vulgare (Barley)BLT101Induced by low temperatures. expasy.orgsemanticscholar.org Predicted to be a membrane protein involved in cold acclimation. expasy.orgsemanticscholar.org
Triticum aestivum (Wheat)wpi6Ortholog of barley BLT101. nih.gov Induced by low temperature, drought, and ABA. nih.gov Localized in the plasma membrane and has a protective role. nih.gov
Arabidopsis thalianaRCI2A/RCI2BHomologs of Pmp3p. embopress.org The RCI2A gene can functionally replace PMP3 in yeast. biologists.com

Properties

CAS No.

153133-11-0

Molecular Formula

C10H13NO3

Synonyms

blt101 protein

Origin of Product

United States

Molecular Architecture and Cellular Localization of Blt101 Protein

Primary Structural Features of BLT101 Protein

The primary structure of a protein, defined by the linear sequence of its amino acids, is fundamental to its ultimate three-dimensional shape and function. thermofisher.cnasbmb.orgnih.govanr.fr BLT101 is characterized as a small, highly hydrophobic protein. nih.govfrontiersin.org Its expression is notably induced by low temperatures, though responses to other abiotic stresses like drought and salinity have also been observed in related proteins. nih.govoup.com

The protein possesses a leader sequence, which suggests its entry into the secretory pathway. nih.gov The mature protein is distinguished by its significant hydrophobicity, a key feature that dictates its interaction with cellular membranes. nih.gov BLT101 is part of the UPF0057 protein family, a group of small proteins typically ranging from 52 to 140 amino acids in length. mdpi.com

Predicted Domain Organization of this compound

The functional capabilities of a protein are often dictated by its domain organization, where specific regions of the protein fold into stable, independent units. oup.combiorxiv.org Computational analyses and sequence comparisons have provided significant insights into the predicted domains of BLT101.

Analysis of Transmembrane Domains

A defining characteristic of the this compound and its homologs is the presence of two predicted transmembrane domains. frontiersin.orgoup.commdpi.com These domains are hydrophobic regions that span the lipid bilayer of cellular membranes, anchoring the protein in place. frontiersin.org The presence of these two transmembrane helices classifies BLT101 as a bitopic transmembrane protein. The arrangement of these domains is crucial for the protein's function at the membrane interface.

Domain FeatureDescriptionSource
Number of Domains Two predicted transmembrane domains frontiersin.orgoup.commdpi.com
Nature of Domains Highly hydrophobic alpha-helical structures nih.govfrontiersin.org
Function Anchoring the protein within a cellular membrane

Subcellular Compartmentalization of this compound

The specific location of a protein within a cell is intrinsically linked to its biological role. BLT101 exhibits a multi-compartmental localization, suggesting its involvement in diverse cellular processes.

Localization to the Plasma Membrane

The primary and most consistently reported location for BLT101 and its homologs is the plasma membrane. nih.govfrontiersin.orgoup.com This localization is supported by its hydrophobic nature and the presence of transmembrane domains. nih.govfrontiersin.org Transient expression studies using green fluorescent protein (GFP) fusion have visually confirmed the presence of BLT101-related proteins at the plasma membrane of plant cells. oup.com Its position at the cell's periphery places it in a prime location to be involved in sensing and responding to extracellular environmental signals, such as temperature changes. nih.gov

Association with the Exosome Complex

While direct interaction with the RNA-degrading exosome complex has not been documented for BLT101, its localization at the plasma membrane suggests a potential association with another entity also referred to as exosomes: extracellular vesicles. These vesicles are small, membrane-bound sacs that bud off from the plasma membrane and are involved in cell-to-cell communication. nih.govmdpi.com

Given that BLT101 is embedded in the plasma membrane, it is plausible that it could be incorporated into the membrane of these budding extracellular vesicles (exosomes). nih.govmdpi.com These vesicles can transport proteins, lipids, and nucleic acids between cells. mdpi.com The involvement of plasma membrane proteins in the formation and content of these vesicles is a recognized mechanism. nih.govmdpi.com

Implications of Multi-Compartmental Localization for Protein Function

The localization of BLT101 to the plasma membrane is critical for its proposed role in mitigating cellular stress. At this interface, it may influence membrane fluidity and stability, or act as a sensor or channel in response to environmental cues like cold. nih.govoup.com

If BLT101 is indeed associated with extracellular vesicles (exosomes), this would imply a role in intercellular signaling. By being part of these vesicles, BLT101 could be transported to other cells, potentially transmitting stress-related signals and coordinating a systemic response throughout the plant. This dual localization would suggest that BLT101 not only functions within a single cell to confer stress tolerance but may also contribute to a broader, organism-wide defense mechanism.

Cellular LocationImplied FunctionSource
Plasma Membrane Stress sensing, maintaining membrane integrity, regulating transport nih.govfrontiersin.orgoup.com
Exosomes (Extracellular Vesicles) Intercellular communication, systemic stress signaling nih.govmdpi.com

Genomic Context and Transcriptional Regulation of Blt101 Protein

Genetic Locus of BLT101 Protein

In the budding yeast Saccharomyces cerevisiae, the gene encoding a protein with strong similarity to the barley this compound is designated as PMP3, also known as YDR276C yeastgenome.orgmolbiolcell.org. This gene is situated on the right arm of chromosome IV, located between the BSC2 and MTH1 genes yeastgenome.org. The coding sequence of PMP3 is relatively short, comprising 168 nucleotides, and it translates into a protein product, Pmp3p, which is 55 amino acids in length yeastgenome.org. Pmp3p is considered moderately abundant and localizes to the plasma membrane, where it interacts with various lipids and is involved in cation transport and membrane potential regulation yeastgenome.orgthebiogrid.orgyeastrc.org.

In plants, such as barley, blt101 is one of two closely related genes nih.gov. Comparative analysis of promoter regions in barley blt101 and its wheat ortholog, wpi6, has revealed highly conserved nucleotide sequences nih.gov.

Transcriptional Dynamics of this compound Expression

The transcription of the gene encoding this compound is a dynamic process influenced by various environmental cues and regulated by a network of transcription factors and regulatory elements.

Influence of Environmental Conditions on this compound mRNA Levels

Environmental conditions significantly impact the expression levels of genes in organisms, including those encoding proteins like BLT101 scitechnol.com. In Saccharomyces cerevisiae, the transcription of PMP3 (YDR276C) is responsive to heat yeastgenome.org. Studies utilizing techniques like Serial Analysis of Gene Expression (SAGE) have shown changes in mRNA populations in yeast grown on different carbon sources, and YDR276C has been identified in such analyses molbiolcell.org.

In plants, blt101 gene expression is strongly up-regulated in response to cold stress nih.govoup.com. While other stresses like drought may have a lesser effect, cold is a primary inducer nih.gov. The expression of blt101 mRNA has been detected in various tissues of cold-acclimated barley plants, with particularly strong expression observed in the vascular-transition zone of the crown nih.govoup.com. This suggests a potential role for BLT101 in the freezing tolerance of this tissue and, consequently, the plant's survival in cold environments nih.govoup.com. Salt stress has also been shown to up-regulate genes including blt101 in rice nig.ac.jp.

Regulatory Elements and Transcription Factors Governing this compound Gene Expression

Gene expression is controlled by the interaction of transcription factors with specific regulatory elements in the promoter regions of genes elifesciences.orgnih.gov. In Saccharomyces cerevisiae, the promoter of PMP3 is bound by a variety of transcription factors, including Fhl1p, Gcn5p, Med2p, Med4p, Msn2p, Rgr1p, Spt3p, Srb5p, Stp1p, Tfc7p, Tup1p, Ume6p, Yap6p, and Zap1p in response to heat yeastgenome.org. Additionally, PMP3 transcription is regulated by Gcr1p, Hfi1p, Rap1p, and Spt20p yeastgenome.org.

In barley, the promoter region of blt101 contains elements such as a putative abscisic acid-responsive element (ABRE) and a dehydration-responsive element/c-repeat (DRE/CRT) nih.gov. While a unique insertion of a Xumet element was found in the barley blt101 promoter between the ABRE and DRE/CRT, this insertion did not appear to affect the promoter's responsiveness to abscisic acid (ABA), drought, and low temperature nih.gov. Transcription factors such as bHLH proteins have been implicated in plant responses to abiotic stress, and cis-acting elements responsive to various stresses and phytohormones are found in gene promoter regions mdpi.complos.org. Studies in barley have also analyzed the expression profiles of transcription factors like HvDREB1, HvABF1, HvABI5, and HvZIP1 in response to water deficit, alongside genes including BLT101 nih.gov.

Comparative Transcriptomics of this compound Across Species

Comparative transcriptomics allows for the analysis of gene expression patterns across different species or under varying conditions, providing insights into conserved and divergent regulatory mechanisms. BLT101-family proteins are present in a wide range of organisms nih.gov.

Studies comparing the transcriptomes of different barley genotypes under water deficit have included the analysis of BLT101 expression, revealing genotype-dependent and stress-level-dependent differences in response nih.gov. Comparative transcriptomic analysis has also been used to investigate differences in gene expression between distinct cell populations, such as BLT1 hi and BLT1 lo dendritic cells, although this refers to Leukotriene B4 receptor 1 (BLT1) and not the this compound discussed in the context of stress response in yeast and plants researchgate.net.

Research on the Esi3/RCI2/PMP3 gene family, to which BLT101 belongs, in Triticum aestivum (wheat) has shown that members of nearly all paralogous groups exhibit altered gene expression in response to abiotic or biotic stress conditions d-nb.info. Modest differences in gene expression among homeologous members of this gene family were also observed d-nb.info. This suggests an important role for the Esi3/RCI2/PMP3 gene family, including blt101, in plant stress response d-nb.info. Orthologs of cold-inducible genes like barley blt101 exist in cold-sensitive species such as rice and maize, but they may not be expressed, potentially due to defects at the transcriptional level uqam.ca.

Biochemical Functions and Enzymatic Activities of Blt101 Protein

Characterization of BLT101 Protein as a Nuclease

The initial step in characterizing a newly discovered protein, hypothetically named BLT101, as a nuclease would involve a series of targeted biochemical assays. The primary objective is to ascertain whether BLT101 can cleave the phosphodiester bonds that form the backbone of nucleic acids, such as DNA and RNA.

Standard assays would be employed, incubating purified BLT101 with various nucleic acid substrates. The degradation of these substrates would be monitored using techniques like agarose (B213101) gel electrophoresis. The disappearance of the substrate band and the appearance of smaller fragments would provide the first direct evidence of nuclease activity. Further characterization would involve determining whether the protein acts on single-stranded or double-stranded DNA or RNA, or perhaps exhibits broad specificity.

Role of this compound within the 3'->5' Exonuclease Pathway

Should initial findings confirm BLT101 as a nuclease, the subsequent line of inquiry would focus on its specific mode of action. A crucial distinction to make is whether it functions as an endonuclease, cleaving within the nucleic acid chain, or as an exonuclease, removing nucleotides from the ends.

If BLT101 is identified as an exonuclease, its directionality would be a key parameter to determine. This is achieved by using substrates with labeled ends (either the 5' or 3' end). By analyzing which label is released over time, researchers could determine if the protein degrades the nucleic acid chain in the 3' to 5' or 5' to 3' direction. A confirmed 3'->5' exonuclease activity would place BLT101 within a critical pathway involved in DNA repair, proofreading during DNA replication, and RNA degradation.

Specific Catalytic Mechanisms Employed by this compound

Understanding the precise chemical steps involved in the cleavage of the phosphodiester bond is fundamental to characterizing any nuclease. For BLT101, this would involve elucidating its catalytic mechanism. Many nucleases utilize a metal-ion-dependent mechanism, where one or more divalent metal ions, such as magnesium (Mg²⁺) or manganese (Mn²⁺), are essential for activity. Experiments would be conducted in the presence and absence of these ions, and with the addition of chelating agents, to determine if BLT101's activity is metal-dependent.

Site-directed mutagenesis would be a powerful tool in this phase. By identifying conserved amino acid residues within the putative active site of BLT101 and systematically replacing them, scientists could pinpoint the specific residues critical for catalysis. This, combined with structural biology techniques like X-ray crystallography or cryo-electron microscopy, would provide a detailed, three-dimensional view of the active site and how the substrate binds and is processed.

Substrate Specificity and Reaction Kinetics of this compound

A comprehensive understanding of BLT101's function requires a quantitative analysis of its interaction with various substrates. Substrate specificity studies would involve testing a wide array of nucleic acid structures, including those with different sequences, modifications, or secondary structures (e.g., hairpins, G-quadruplexes), to identify the preferred substrate(s) of BLT101.

Reaction kinetics would be measured to determine key enzymatic parameters. The Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of its maximum, and the maximum reaction velocity (Vₘₐₓ) would be determined. From these values, the catalytic efficiency (k꜀ₐₜ/Kₘ) can be calculated, providing a measure of how efficiently BLT101 converts a specific substrate into product. This information is crucial for comparing its activity to other known nucleases and for understanding its potential physiological roles.

Interactive Data Table: Hypothetical Kinetic Parameters of this compound

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from kinetic studies of BLT101 with different substrates.

SubstrateMichaelis Constant (Kₘ) (µM)Maximum Velocity (Vₘₐₓ) (µmol/min/mg)Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹)
Single-stranded DNA1.51501.2 x 10⁷
Double-stranded DNA10.2505.8 x 10⁵
Single-stranded RNA5.8801.6 x 10⁶
DNA-RNA Hybrid3.11104.2 x 10⁶

Protein Protein Interactions and Complex Formation of Blt101 Protein

Functional Networks and Pathways Orchestrated by BLT101 Protein Interactions

The available research suggests that this compound is involved in plant responses to abiotic stresses such as cold, drought, and salinity. Its potential localization to the plasma membrane and role in tolerance to cellular dehydration hint at its involvement in pathways related to maintaining cellular integrity and function under stress conditions. While these broad functional areas are indicated, the specific functional networks and molecular pathways orchestrated directly by the protein-protein interactions of this compound are not explicitly detailed in the provided search results. Understanding these networks would require the identification of its interacting partners and the subsequent characterization of the complexes and pathways they are involved in.

Evolutionary Conservation and Divergence of Blt101 Protein Family

Phylogenetic Analysis of BLT101 Protein Homologs

Phylogenetic analysis, which studies the evolutionary relationships between proteins, is a cornerstone of comparative sequence analysis and provides insights into protein evolution and function. nih.gov By comparing the amino acid sequences of BLT101 and its homologs, researchers can infer their evolutionary history and functional similarities. sequenceserver.com

The this compound, first identified in winter barley (Hordeum vulgare), is induced by low-temperature stress. ias.istcdb.org Homologs of the barley BLT101 have been identified in a variety of plant species, indicating a shared ancestry and conserved function. For instance, the ESI3 protein from the salt-tolerant wheatgrass Lophopyrum elongatum is 100% identical to the polypeptide encoded by the blt101 gene of winter barley. nih.gov In Arabidopsis thaliana, two related polypeptides, RCI2A and RCI2B, show high similarity to BLT101 and are also induced by low temperatures. nih.gov

Phylogenetic trees constructed based on the amino acid sequences of PMP3-related proteins from various plants, including maize, rice, Arabidopsis, sheep grass, and alkali grass, have helped to categorize these proteins into distinct groups, highlighting their evolutionary relationships. plos.orgmdpi.com

Table 1: Selected Homologs of the Hordeum vulgare this compound

Protein NameOrganismKey CharacteristicsReference
BLT101 Hordeum vulgare (Barley)Induced by low temperature. nih.gov
ESI3 Lophopyrum elongatum (Wheatgrass)Induced by high salinity; 100% identical to BLT101. nih.gov
RCI2A/LTI6A Arabidopsis thalianaInduced by low temperatures; shows 40% sequence identity with Pmp3p. nih.gov
RCI2B Arabidopsis thalianaInduced by low temperatures; shows high similarity to RCI2A. nih.gov
OsLti6a/b Oryza sativa (Rice)Homologs to the PMP3 family, involved in stress tolerance. plos.orgmdpi.com
ZmPMP3s Zea mays (Maize)A family of eight genes responsive to salt, drought, cold, and abscisic acid. plos.org
AlTMP1 Aeluropus littoralisHighly induced by abscisic acid, cold, salt, and osmotic stresses. mdpi.com

The this compound family is part of the larger PMP3 protein family, which is highly conserved across kingdoms, including in bacteria, yeast, nematodes, and plants. tcdb.orgmdpi.com The yeast (Saccharomyces cerevisiae) homolog, Pmp3p, is a 55-amino-acid hydrophobic polypeptide that shares high sequence similarity with its plant counterparts. nih.gov

Functional analyses have revealed a conserved role for these proteins in maintaining plasma membrane potential and ion homeostasis. plos.orgresearchgate.net Deletion of the PMP3 gene in yeast leads to sensitivity to high concentrations of Na+ and K+ ions. plos.orgnih.gov Importantly, plant homologs, including RCI2 from Arabidopsis thaliana and ZmPMP3s from maize, can functionally complement the yeast pmp3 mutant, restoring its tolerance to salt stress. plos.org This cross-species complementation underscores the deep evolutionary conservation of the fundamental function of these proteins. tcdb.org

Conserved Motifs and Residues Critical for this compound Function

The functional conservation of the BLT101/PMP3 family is reflected in the preservation of specific amino acid sequences, known as motifs, which are critical for their structure and activity. weizmann.ac.il These proteins are characterized by their small size and hydrophobic nature, typically featuring two transmembrane domains connected by a short loop. plos.orgmdpi.com

The sequences within these transmembrane regions are highly conserved across different species, suggesting their importance for the protein's integration into the plasma membrane and its function in regulating ion flow. plos.org

In addition to protein motifs, conserved sequences in the gene's promoter region are also crucial for regulating its expression. In the barley blt101.1 gene, a specific 10-base-pair motif located within the promoter is essential for its induction at low temperatures. nih.gov This regulatory element is also highly conserved in other members of the blt101 gene family in barley. nih.gov

Table 2: Conserved Features in the BLT101/PMP3 Family

FeatureDescriptionSignificanceReference
Two Transmembrane Domains Highly hydrophobic regions that span the plasma membrane.Essential for membrane localization and likely function in ion transport/regulation. plos.orgmdpi.com
Short Connecting Loop A small loop structure linking the two transmembrane domains.Contributes to the overall structure and positioning within the membrane. plos.org
10-bp Promoter Motif (in H. vulgare) A specific DNA sequence (CR1) in the promoter region of the blt101.1 gene.Acts as a low-temperature-responsive element, controlling gene transcription. nih.gov

Species-Specific Adaptations and Variations in this compound Sequences

Despite the high degree of conservation, the BLT101/PMP3 protein family also exhibits species-specific variations, which likely reflect adaptations to different environmental pressures and physiological contexts. While many homologs are induced by a combination of stresses like cold and salinity, the specific response can differ. nih.gov For example, the barley blt101 gene is strongly induced by low temperature but not by drought or the application of abscisic acid. researchgate.net In contrast, the eight ZmPMP3 genes in maize respond to a broader range of stimuli, including salt, drought, cold, and abscisic acid. plos.org

Furthermore, functional studies have revealed nuances in the roles of different homologs. Overexpression of the rice homolog OsLTI6b enhanced tolerance to cold stress but not to salinity or drought. mdpi.com Conversely, another rice homolog, OsRCI2-5, conferred increased drought tolerance when overexpressed. mdpi.com These differences suggest that while the core function of regulating membrane potential and ion homeostasis is conserved, individual family members have evolved to play more specialized roles in the stress response pathways of their respective species. This evolutionary divergence allows plants to fine-tune their adaptations to specific environmental challenges. mdpi.com

Advanced Methodologies for Blt101 Protein Research

Genetic Approaches for Functional Dissection of BLT101 Protein

Genetic manipulation provides a powerful toolkit to understand the in vivo roles of the this compound. By altering its expression levels or introducing specific mutations, researchers can observe the resulting phenotypic changes and infer the protein's function.

Gene Deletion and Mutagenesis Strategies

Gene deletion and mutagenesis are fundamental techniques to probe the function of BLT101. alga.cz Deleting the blt101 gene in an organism allows researchers to study the resulting effects, thereby deducing the protein's normal role. nih.gov For instance, the deletion of its yeast homolog, PMP3, leads to membrane hyperpolarization and increased sensitivity to salt. embopress.org

Site-directed mutagenesis, on the other hand, involves introducing specific nucleotide changes into the blt101 gene sequence. This can result in single amino acid substitutions, insertions, or deletions in the this compound. alga.cznih.gov Analyzing the functional consequences of these specific changes helps to identify critical amino acid residues and domains necessary for BLT101's activity. Techniques like inverse PCR with primers containing the desired mutation are commonly employed for this purpose. takarabio.com

Table 1: Gene Deletion and Mutagenesis Strategies for BLT101 Research

StrategyDescriptionPurpose
Gene Deletion (Knockout) Complete removal or inactivation of the blt101 gene. nih.govTo determine the overall function of the this compound by observing the phenotype of the null mutant.
Site-Directed Mutagenesis Introduction of specific nucleotide changes (substitutions, insertions, deletions) into the blt101 gene. alga.cznih.govTo identify key amino acid residues and functional domains of the this compound.

Overexpression and Reporter Gene Assays

In contrast to deletion, overexpressing the blt101 gene can amplify its effects, providing further insights into its function. nih.gov For example, overexpressing blt101 in transgenic wheat has been shown to enhance cold tolerance. frontiersin.org This approach can help to determine if increasing the amount of this compound can confer a beneficial trait.

Reporter gene assays are used to study the regulation of blt101 gene expression. In this technique, the promoter region of the blt101 gene is fused to a reporter gene, such as one encoding luciferase or green fluorescent protein (GFP). biorxiv.orgnih.gov By measuring the expression of the reporter gene under different conditions, researchers can identify the factors that control the transcription of blt101. plymouth.ac.uk For example, a novel low-temperature response element has been identified in the promoter of the barley blt101 gene using this method. ncl.ac.uk

Biochemical Purification and In Vitro Characterization of this compound

To study the intrinsic properties of the this compound, it must first be isolated in a pure form. This is typically achieved by expressing the blt101 gene in a heterologous system, such as Escherichia coli, often as a fusion protein with a tag (e.g., a polyhistidine-tag). nih.govnih.gov The tagged protein can then be purified from the cellular lysate using affinity chromatography, such as nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) chromatography. nih.govnih.gov

Once purified, the biochemical properties of the this compound can be characterized in vitro. While the precise biochemical function of BLT101 is still under investigation, studies on homologous proteins suggest potential roles in lipid binding or transport. frontiersin.org In vitro assays can be designed to test these hypotheses. For example, lipid-binding assays could be performed to determine if purified BLT101 can directly interact with specific lipid molecules.

High-Throughput Transcriptomic Profiling (e.g., Serial Analysis of Gene Expression - SAGE)

Transcriptomic profiling techniques, such as Serial Analysis of Gene Expression (SAGE), provide a global view of gene expression changes in response to alterations in BLT101 levels or activity. wikipedia.orgnih.gov SAGE allows for the quantitative measurement of thousands of transcripts simultaneously by sequencing short "tags" derived from each mRNA molecule. nih.govmolbiolcell.org

By comparing the transcriptomes of wild-type and blt101 mutant or overexpressing lines, researchers can identify genes whose expression is regulated by BLT101, either directly or indirectly. nih.govmolbiolcell.org This information can help to place BLT101 within broader regulatory networks and signaling pathways. For instance, a SAGE analysis could reveal that BLT101 influences the expression of other stress-responsive genes, providing clues about its mechanism of action.

Proteomic Techniques for Interaction Mapping (e.g., Co-Immunoprecipitation, Mass Spectrometry)

Proteins rarely act in isolation; they often function as part of larger protein complexes. dana-farber.org Proteomic techniques are employed to identify the interaction partners of the this compound. abcam.com Co-immunoprecipitation (Co-IP) is a common method used to isolate protein complexes from cell extracts. nih.gov In this technique, an antibody specific to BLT101 is used to pull down the protein, along with any interacting partners.

The proteins isolated by Co-IP can then be identified using mass spectrometry. creative-proteomics.com This powerful analytical technique measures the mass-to-charge ratio of peptides, allowing for their identification by searching protein databases. abcam.com Identifying the proteins that interact with BLT101 can provide significant insights into its function and the cellular processes it is involved in. biorxiv.org

Table 2: Proteomic Techniques for BLT101 Interaction Mapping

TechniqueDescriptionPurpose
Co-Immunoprecipitation (Co-IP) Uses an antibody to isolate a specific protein (BLT101) and its binding partners from a cell lysate. nih.govTo capture protein complexes containing BLT101. dana-farber.org
Mass Spectrometry (MS) An analytical technique that identifies proteins by measuring the mass-to-charge ratio of their constituent peptides. abcam.comcreative-proteomics.comTo identify the proteins that were co-precipitated with BLT101.
Proximity Labeling (e.g., BioID) Fuses BLT101 to an enzyme that biotinylates nearby proteins, which can then be purified and identified by mass spectrometry. creative-proteomics.combiorxiv.orgTo identify transient or weak protein interactions with BLT101 in a living cell context.

Advanced Imaging Techniques for Subcellular Localization (e.g., Fluorescence Microscopy)

Determining the subcellular localization of a protein is crucial for understanding its function. preprints.org Advanced imaging techniques, particularly fluorescence microscopy, are used to visualize the distribution of the this compound within the cell. neb.comjanelia.org This is often achieved by fusing BLT101 to a fluorescent protein, such as GFP, and expressing the fusion protein in living cells. neb.com

Future Directions and Unexplored Avenues in Blt101 Protein Research

Elucidating Uncharacterized Functions of BLT101 Protein

Research into this compound has primarily focused on its induction under low-temperature conditions and its potential role in cold tolerance in plants like barley and wheat. nih.govdntb.gov.ua However, the complete range of its cellular and molecular functions is not yet fully understood. Future studies should aim to identify and characterize these uncharacterized functions. This could involve comprehensive analyses using techniques such as transcriptomics, proteomics, and metabolomics under various environmental conditions and developmental stages. Investigating protein-protein interactions and identifying potential binding partners could also reveal novel roles for this compound in cellular pathways beyond stress response.

Investigation of this compound's Role in Specific Cellular Processes Beyond RNA Decay

While some proteins are known to be involved in RNA decay pathways biorxiv.orgnih.gov, the specific involvement of this compound in such processes or other cellular mechanisms beyond abiotic stress responses requires further investigation. The current understanding primarily links BLT101 to low-temperature induction nih.gov. Future research should explore its potential participation in other fundamental cellular processes, such as membrane transport, cell wall synthesis, or signaling pathways. Given that some homologs are described as uncharacterized membrane proteins ppjonline.orgstring-db.org, investigating its localization and interaction with cellular membranes could provide insights into its function in transport or signaling. Studies utilizing techniques like subcellular localization, live-cell imaging, and biochemical assays could help define its precise roles in these processes.

Structural Determination of this compound and its Complexes

Determining the three-dimensional structure of this compound is a critical step towards understanding its molecular mechanism of action. Currently, detailed structural information for this compound or its closely related homologs, particularly in the context of its function, appears limited in the search results. Structural studies using techniques such as X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy could provide insights into its functional domains, binding sites, and conformational changes upon interaction with other molecules. rcsb.orgresearch.csiro.auarxiv.org Furthermore, determining the structure of this compound in complex with its interacting partners, if any, would be invaluable for understanding the molecular basis of its function in various cellular processes. arxiv.org Computational methods like AlphaFold and RosettaFold, which predict protein structures, could also play a role in generating initial models for experimental validation. rcsb.org

Functional Analysis of this compound Homologs in Diverse Organisms

This compound has been identified as a member of the UPF0057 uncharacterized protein family, with homologs found in various organisms, including other plants, yeast, and bacteria. ppjonline.orgstring-db.orgexpasy.org Functional analysis of these homologs in diverse biological contexts can provide comparative insights into the conserved and divergent roles of this protein family. Studying homologs in organisms amenable to genetic manipulation can help in understanding the essentiality and specific functions of BLT101-like proteins. For instance, investigating the role of its homologs in bacterial or yeast stress responses could reveal conserved mechanisms. expasy.org Phylogenetic analysis and comparison of protein sequences and structures among homologs can also shed light on the evolutionary history and functional diversification of the this compound family. ucla.edunih.gov

Development of Novel Research Tools and Models for this compound Studies

Advancing the research on this compound necessitates the development of novel and improved research tools and models. This includes generating specific antibodies for detection and localization, creating genetic constructs for overexpression or knockdown studies in relevant organisms, and developing reporter systems to monitor its expression and activity. semanticscholar.org Furthermore, establishing robust model systems, such as transgenic plants with altered BLT101 expression or cell culture systems exhibiting inducible BLT101 expression, would facilitate detailed functional studies. mdpi.comksu.edu.sa The application of advanced bioinformatics tools for sequence analysis, protein modeling, and interaction prediction will also be crucial in guiding experimental design and interpreting results. uk.ac.irfrontiersin.orguk.ac.ir Techniques for protein purification at larger scales may also be necessary for structural and biochemical characterization. researchgate.net

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for detecting BLT101 protein expression under abiotic stress conditions?

  • Methodological Answer : BLT101 expression can be quantified using a combination of SDS-PAGE for protein separation and Western blotting with antibodies specific to BLT101. For transcriptional analysis, RT-qPCR with primers targeting the blt101 gene is advised. Stress induction protocols (e.g., low-temperature exposure at 4°C for 24–48 hours) should be standardized, and controls (unstressed samples) must be included to validate stress-specific induction .
  • Data Example :

TechniqueTargetStress ConditionKey Observation
Western BlotThis compound4°C, 48 hrs2.5-fold increase vs. control
RT-qPCRblt101 mRNADrought, 72 hrs3.1-fold upregulation

Q. How does the structural classification of BLT101 inform its hypothesized function in plant stress response?

  • Methodological Answer : BLT101 is a membrane protein with conserved domains linked to cation transport (e.g., transmembrane helices predicted via TMHMM). Phylogenetic analysis using tools like BLAST and InterPro can identify homologs in stress-tolerant species, suggesting roles in ion homeostasis under abiotic stress .

Advanced Research Questions

Q. How can researchers resolve contradictions in BLT101 expression data across different barley cultivars?

  • Methodological Answer : Discrepancies may arise from genetic diversity (e.g., Xumet element copy number variations in promoters) or experimental variables (e.g., stress duration). Solutions include:

Genomic Sequencing : Compare blt101 promoter regions across cultivars using Sanger sequencing .

Controlled Replicates : Standardize growth conditions and include biological triplicates.

Meta-Analysis : Cross-reference datasets from public repositories (e.g., Plasma Proteome Explorer) to identify confounding factors .

  • Example Contradiction : Cultivar A shows 4x induction under cold, while Cultivar B shows no change. Genomic analysis revealed a truncated Xumet element in Cultivar B .

Q. What strategies are effective for analyzing the functional significance of the Xumet element in the blt101 promoter?

  • Methodological Answer :

Comparative Genomics : Align blt101 promoters from barley and wheat (lacking Xumet) to identify conserved regulatory motifs (e.g., ABRE/DRE elements) .

EMSAs : Test protein binding to Xumet-containing vs. Xumet-deleted promoter fragments.

CRISPR Mutagenesis : Delete Xumet in barley and assay stress-responsive blt101 expression.

  • Key Finding : Xumet insertion in barley does not disrupt ABRE/DRE function but may contribute to species-specific regulatory diversification .

Q. How can researchers ensure reproducibility in BLT101-related assays given batch-to-batch variability in custom peptides?

  • Methodological Answer : For studies using synthetic BLT101-derived peptides:

Quality Control : Request HPLC (>95% purity) and mass spectrometry (MS) validation from suppliers.

Normalization : Use peptide content analysis to adjust concentrations across batches .

Positive Controls : Include a reference peptide batch in all experiments.

Data Analysis & Validation

Q. What bioinformatics pipelines are recommended for integrating BLT101 proteomic data with public datasets?

  • Methodological Answer :

Database Mining : Cross-validate BLT101 expression data against the Plasma Proteome Database (PPD) or UniProt for conservation patterns .

Tools : Use MaxQuant for label-free quantification or Skyline for targeted MS analysis.

  • Workflow Example :
       Raw MS Data → MaxQuant Processing → PPD Comparison → Functional Enrichment (GO/KEGG)  

Q. How should researchers address low antibody specificity when quantifying BLT101 in non-model plant species?

  • Methodological Answer :

Epitope Mapping : Validate antibodies against synthetic BLT101 peptides via ELISA.

Cross-Species Blotting : Test antibody reactivity with homologs (e.g., wheat WPI6).

Alternative Methods : Use LC-MS/MS for absolute quantification if antibodies fail .

Tables for Key Comparisons

Table 1 : BLT101 vs. Wheat WPI6 Promoter Features

FeatureBarley BLT101Wheat WPI6
Xumet ElementPresent (multiple copies)Absent
ABRE/DRE MotifsConservedConserved
Stress InductionStrong (cold/drought)Moderate (drought)
Reference

Table 2 : Methodological Standards for BLT101 Studies

StepBest PracticeEvidence Source
Protein ExtractionDetergent-based lysis + protease inhibitors
Promoter AnalysisEMSA + CRISPR deletion
Data ValidationPeptide content analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.